molecular formula C12H20O3 B14501221 Ethyl 3-acetyl-4,4-dimethylhex-5-enoate CAS No. 63722-94-1

Ethyl 3-acetyl-4,4-dimethylhex-5-enoate

Cat. No.: B14501221
CAS No.: 63722-94-1
M. Wt: 212.28 g/mol
InChI Key: HJHBGVVCHFRJCZ-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4,4-dimethylhex-5-enoate is an organic compound with the molecular formula C12H20O3. It is a derivative of hexenoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyl-4,4-dimethylhex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters or alcohols.

    Substitution: Different esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-acetyl-4,4-dimethylhex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4,4-dimethylhex-5-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The presence of the ester and acetyl groups allows it to participate in a range of biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Ethyl 3-acetyl-4,4-dimethylhex-5-enoate can be compared with other similar compounds such as:

Properties

CAS No.

63722-94-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 3-acetyl-4,4-dimethylhex-5-enoate

InChI

InChI=1S/C12H20O3/c1-6-12(4,5)10(9(3)13)8-11(14)15-7-2/h6,10H,1,7-8H2,2-5H3

InChI Key

HJHBGVVCHFRJCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(C)(C)C=C

Origin of Product

United States

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